molecular formula C13H11N3O2S B2914962 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 712307-74-9

5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2914962
CAS No.: 712307-74-9
M. Wt: 273.31
InChI Key: TULCQAYAAZIUAU-UHFFFAOYSA-N
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Description

5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to a class of thiobarbiturate derivatives known for their diverse biological activities. The core structure of this compound features a dihydropyrimidine-4,6-dione scaffold with a thioxo moiety, which is isosterically similar to barbiturate compounds that have documented sedative and anesthetic effects in clinical settings . This structural motif is frequently explored for its potential to interact with various biological targets. Researchers are actively investigating similar compounds for a range of applications. Notably, structurally related molecules with the 2-sulfanylidene-1,3-diazinane-4,6-dione core have been identified in patent literature as having skin-whitening and potent antioxidant properties, primarily through the inhibition of tyrosinase activity . Furthermore, some analogs have shown promise as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha and gamma subtypes . This suggests potential research applications in metabolic diseases, including obesity and related cardiovascular conditions . The specific indole-based methylidene substitution in this compound makes it a valuable scaffold for developing novel therapeutic agents and biochemical probes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULCQAYAAZIUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature and solvent choice, are critical in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with molecular targets and pathways. The indole moiety allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents at Position 5 Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
5-[(2,3-Dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione (2,3-Dihydro-1H-indol-1-yl)methylidene Indole-fused system, C=S, diketone Not reported Hypothesized enhanced π-π stacking due to aromatic indole moiety
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione 2,4,5-Trimethoxybenzylidene Methoxy groups, C=S, diketone Not reported High planarity (dihedral angle: 1.41° between rings); potential for solid-state applications
5-(3,4-Dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione 3,4-Dichlorophenyl, methyl Chlorine substituents, C=S, diketone 303.17 Lipophilic due to Cl groups; possible CNS activity
5-Cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione (Thialbarbitone) Cyclohexenyl, propenyl Aliphatic substituents, C=S, diketone 252.33 Water-soluble (1:5 in H₂O); sedative/hypnotic properties
5-[(4-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione 4-Methoxyphenylmethylidene Methoxy group, C=S, diketone 262.04 (exact mass) Potential UV/Vis chromophore due to conjugated system

Electronic and Steric Effects

  • Indole vs. Arylidene Substituents : The indole group in the target compound introduces a rigid, planar bicyclic system, which may enhance π-π interactions with biological targets (e.g., enzymes or receptors) compared to simpler arylidene derivatives like the 4-methoxyphenyl analogue . In contrast, the 2,4,5-trimethoxybenzylidene derivative exhibits extreme planarity, favoring crystallinity and stability in solid-state applications .
  • Chlorine vs.

Pharmacological and Physicochemical Properties

  • Solubility: Thialbarbitone (5-cyclohex-2-en-1-yl derivative) demonstrates high solubility in water (1:5), ethanol, and chloroform, making it suitable for formulation . The indole-containing compound’s solubility is likely lower due to its aromatic bulk.
  • Biological Activity: Thialbarbitone’s sedative effects are well-documented, while dimeric derivatives (e.g., bis-diazinane oxonols) show promise as ion-sensitive probes in cellular assays . The indole derivative’s activity remains speculative but could target indole-binding proteins or serotonin receptors.

Biological Activity

The compound 5-[(2,3-dihydro-1H-indol-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is an indole derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Molecular Weight : 273.31 g/mol

The compound features a diazinane core with a sulfanylidene group and an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that indole derivatives often exhibit anticancer properties. For instance, studies have shown that certain indole-based compounds can inhibit cell proliferation through various mechanisms:

  • Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by modulating key signaling pathways, including the phosphorylation of eIF2alpha, which is critical in regulating protein synthesis during cellular stress .
  • Case Study : A related study demonstrated that substituted 3,3-diaryl-1,3-dihydroindol-2-ones exhibited significant antiproliferative effects mediated by calcium depletion in cancer cells .

Antioxidant Activity

Another notable biological activity of indole derivatives is their antioxidant potential. Compounds with indole structures have been reported to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example:

  • Tyrosinase Inhibition : A study on related compounds revealed that some indole derivatives displayed potent tyrosinase inhibitory activity with IC50 values lower than traditional inhibitors such as kojic acid . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay has been employed to evaluate the viability of various cell lines upon treatment with the compound:

CompoundCell LineIC50 (µM)Reference
5wB16F1011.2
Kojic AcidB16F1015.6

These findings indicate that the compound exhibits lower cytotoxicity compared to established inhibitors, making it a promising candidate for further development.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes such as tyrosinase. These studies suggest that:

  • The compound binds effectively to the active site of tyrosinase, potentially altering its conformation and thereby inhibiting its activity .
  • The binding affinity was quantified through inhibition constants (Ki), revealing a strong interaction that supports its role as an enzyme inhibitor.

Q & A

Q. What are the methodological considerations for synthesizing this compound with high purity?

Synthesis typically involves condensation reactions between indole derivatives and thiouracil analogs under acidic or basic catalysis. Key steps include optimizing reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and maintaining neutral pH using buffering agents like potassium bicarbonate to prevent side reactions . Purification may require recrystallization from acetone or ethanol, with purity confirmed via HPLC or NMR.

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve its molecular structure?

SC-XRD requires high-quality crystals grown via slow evaporation. Structural refinement employs programs like SHELXL (part of the SHELX suite), which iteratively models atomic positions and thermal parameters. Key metrics include R factors (<0.05 for high resolution) and data-to-parameter ratios (>15:1 to ensure reliability). Anomalies in electron density maps may indicate tautomeric forms or disorder .

Q. What experimental designs are suitable for studying its physicochemical properties?

Randomized block designs with split-split plots over time (e.g., varying solvents, temperatures) can isolate variables affecting solubility or stability. Replicates (4–5 plants/plots in analogous studies) ensure statistical robustness, while spectroscopic methods (UV-Vis, FTIR) track degradation or isomerization .

Advanced Research Questions

Q. How can contradictory data on its bioactivity be resolved methodologically?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). A tiered approach includes:

  • Replicating studies under standardized protocols (e.g., OECD guidelines).
  • Cross-validating results via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Applying multivariate analysis to identify confounding factors (e.g., solvent polarity in dose-response curves) .

Q. What computational strategies predict its environmental fate and metabolite formation?

Density Functional Theory (DFT) calculates reaction pathways for hydrolysis or oxidation. Parameters like logP (partition coefficient) and topological polar surface area (TPSA) predict bioavailability. Environmental modeling software (e.g., EPI Suite) integrates these with experimental data (e.g., half-life in soil/water) to simulate degradation kinetics .

Q. How can crystallographic data inform its intermolecular interactions in supramolecular assemblies?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) from SC-XRD data. Metrics like dihedral angles and packing coefficients reveal steric constraints. Comparative studies with analogs (e.g., methoxy-substituted derivatives) highlight substituent effects on lattice stability .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Marcus theory explains electron-transfer kinetics in redox reactions, while Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites. Spectroscopic evidence (e.g., NMR shifts) validates computational predictions, aligning with the iterative theory-experiment loop emphasized in evidence-based inquiry .

Q. How should researchers design longitudinal studies to assess its stability under varying conditions?

Split-plot designs with time as a sub-subplot variable allow monitoring degradation across temperatures (-20°C to 40°C) and humidity levels. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) extrapolates shelf-life using Arrhenius equations. LC-MS tracks degradation products, with kinetic modeling (e.g., first-order decay) quantifying rate constants .

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